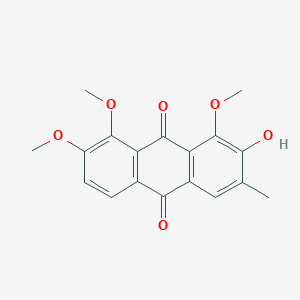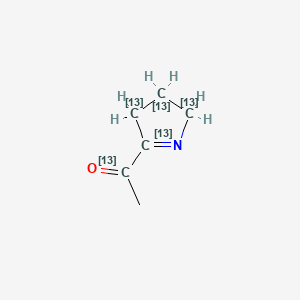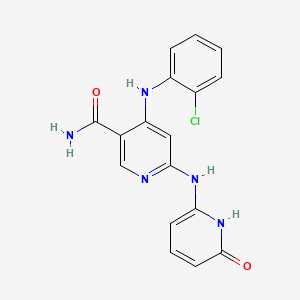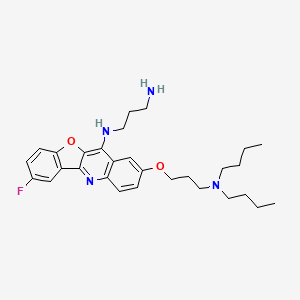
Anticancer agent 207
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anticancer agent 207, also known as compound 10b, is a potent anticancer compound that binds to the NRAS RNA G-quadruplex with a dissociation constant (K_D) value of 2.31 µM . This compound exhibits cytotoxicity and decreases the expression of the NRAS protein, showing significant antitumor activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 207 involves the design and synthesis of novel quindoline derivatives with fork-shaped side chains . The specific synthetic routes and reaction conditions are detailed in the research by Jia-Wei Sun et al., which includes the use of various reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, continuous flow synthesis has been demonstrated for the production of anticancer drugs . This method allows for the preparation of multigram quantities of anticancer drugs and their building blocks in a short time, making it a potential approach for the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
Anticancer agent 207 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may result in the formation of alcohols or amines.
Scientific Research Applications
Anticancer agent 207 has a wide range of scientific research applications, including:
Mechanism of Action
Anticancer agent 207 exerts its effects by binding to the NRAS RNA G-quadruplex, which leads to the stabilization of this structure and the repression of oncogene NRAS translation . This results in decreased expression of the NRAS protein, which is crucial for the survival and proliferation of cancer cells . The molecular targets and pathways involved include the NRAS protein and its associated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Anticancer agent 207 include other quindoline derivatives and nitrogen-containing heterocycles that exhibit anticancer activity . Examples include:
- Quinolone-based compounds
- Carbazole-based compounds
- Pyridine-based compounds
- Imidazole-based compounds
Uniqueness
This compound is unique due to its specific binding affinity to the NRAS RNA G-quadruplex and its potent cytotoxic effects on NRAS-mutant melanoma cells . This specificity and potency make it a promising candidate for further development as an anticancer therapeutic agent.
Properties
Molecular Formula |
C29H39FN4O2 |
|---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
N'-[2-[3-(dibutylamino)propoxy]-7-fluoro-[1]benzofuro[3,2-b]quinolin-11-yl]propane-1,3-diamine |
InChI |
InChI=1S/C29H39FN4O2/c1-3-5-15-34(16-6-4-2)17-8-18-35-22-10-11-25-23(20-22)27(32-14-7-13-31)29-28(33-25)24-19-21(30)9-12-26(24)36-29/h9-12,19-20H,3-8,13-18,31H2,1-2H3,(H,32,33) |
InChI Key |
SHODVUUAZDFBHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CCCOC1=CC2=C(C=C1)N=C3C4=C(C=CC(=C4)F)OC3=C2NCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



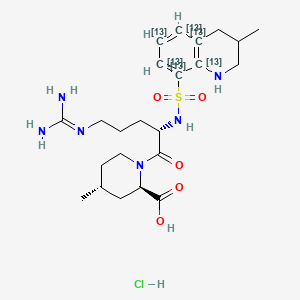
![dipotassium;[13-[2-carboxy-4-(prop-2-ynylcarbamoyl)phenyl]-7,7,19,19-tetramethyl-17-(sulfonatomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate](/img/structure/B12373746.png)

![N-(furan-2-ylmethyl)-8-(4-piperazin-1-ylphenyl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B12373770.png)
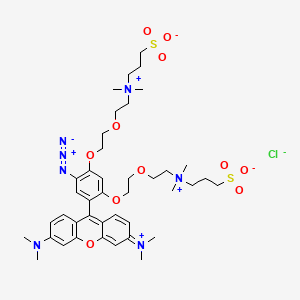
![(3S)-N-ethyl-3-[[9-ethyl-2-[[(2R,3S)-2-hydroxypentan-3-yl]amino]purin-6-yl]amino]pyrrolidine-1-sulfonamide](/img/structure/B12373785.png)
